2-Chloro-5-(cyclopentylsulfamoyl)benzoic acid
CAS No.:
Cat. No.: VC14524771
Molecular Formula: C12H14ClNO4S
Molecular Weight: 303.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClNO4S |
|---|---|
| Molecular Weight | 303.76 g/mol |
| IUPAC Name | 2-chloro-5-(cyclopentylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C12H14ClNO4S/c13-11-6-5-9(7-10(11)12(15)16)19(17,18)14-8-3-1-2-4-8/h5-8,14H,1-4H2,(H,15,16) |
| Standard InChI Key | PBRPLPOYVYZPEO-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-chloro-5-(cyclopentylsulfamoyl)benzoic acid is C₁₂H₁₄ClNO₄S, with a molecular weight of 303.76 g/mol. Key structural features include:
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A benzoic acid core with a chlorine substituent at position 2.
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A sulfamoyl group (-SO₂NH-) at position 5, linked to a cyclopentyl ring.
Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-5-(cyclopentylsulfamoyl)benzoic acid |
| SMILES | C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
| InChI Key | PBRPLPOYVYZPEO-UHFFFAOYSA-N |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases |
Source: PubChem CID 2422555 and VulcanChem.
Synthesis Methods
General Synthetic Route
The synthesis typically involves a multi-step process:
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Sulfamoylation: Reaction of 2-chloro-5-aminobenzoic acid with cyclopentylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).
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Acidification: Protonation to yield the final benzoic acid derivative.
Reaction Scheme:
Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–40°C (ice bath for exothermic steps) |
| Solvent | Dichloromethane or THF |
| Reaction Time | 4–10 hours |
| Yield | 60–85% (depending on purification) |
Adapted from CN100522936C (sulfamoylation of analogous compounds) .
Biological Activities and Applications
Enzyme Inhibition
The sulfamoyl group may act as a transition-state analog inhibitor for enzymes such as carbonic anhydrase or dihydropteroate synthase, though specific targets remain unconfirmed.
Research Findings and Comparative Analysis
Comparative Physicochemical Data
Data synthesized from PubChem entries and VulcanChem.
Challenges in Synthesis
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